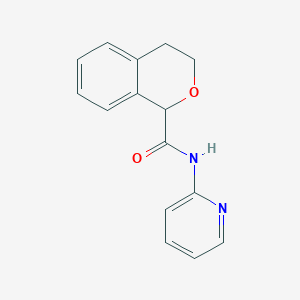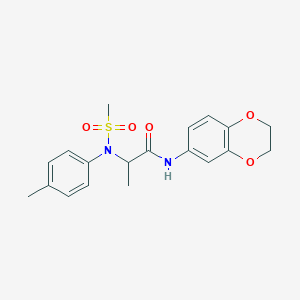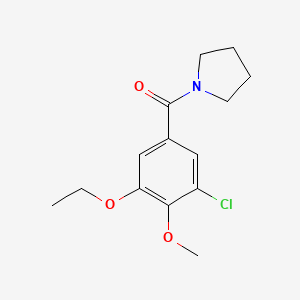![molecular formula C14H12ClFN2O3S B4167470 N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167470.png)
N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide
説明
N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
作用機序
N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been found to inhibit the activity of TRPM8 and Nav1.7 channels by binding to specific sites on the channels. This binding results in a decrease in the activity of the channels, which leads to a decrease in cold sensation and pain sensation, respectively. The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide is still under investigation, and further studies are needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects. It has been reported to decrease cold sensitivity and pain sensitivity in animal models. N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been found to have anti-inflammatory effects and has been used in studies investigating the role of inflammation in various diseases.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a highly specific inhibitor of TRPM8 and Nav1.7 channels, which makes it a valuable tool for investigating the role of these channels in physiological and pathological conditions. N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been found to have good stability and solubility properties, which makes it easy to use in experiments. However, N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has several limitations as well. It has been found to have low bioavailability, which limits its use in vivo. N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide also has a short half-life, which makes it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in the treatment of various diseases. N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been found to have anti-inflammatory effects, and further studies are needed to investigate its potential use as an anti-inflammatory agent. N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been found to have potential applications in the treatment of pain and cold sensitivity, and further studies are needed to investigate its potential use in these areas. Finally, more research is needed to improve the bioavailability and half-life of N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide to make it more useful in vivo.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been found to have various scientific research applications. It has been reported to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold. N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been found to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been used in various studies to investigate the role of these ion channels in physiological and pathological conditions.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-22(20,21)18-13-5-3-2-4-10(13)14(19)17-9-6-7-12(16)11(15)8-9/h2-8,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGHOAHTGJYJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)
![5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4167437.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![1-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone dihydrochloride](/img/structure/B4167467.png)
![N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4167473.png)


![N-(4-methoxyphenyl)-N'-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)ethanediamide](/img/structure/B4167502.png)